N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide
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Overview
Description
N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide is a complex organic compound with a unique structure that includes a piperazine ring, a triazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Piperazine Derivative: This step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions.
Synthesis of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the piperazine derivative with the triazole ring and other necessary components under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can remove oxygen-containing groups or add hydrogen atoms.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation agents like chlorine (Cl2) and bromine (Br2) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide
- N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}butanamide
Uniqueness
N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H27ClN6O2S |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
N-[4-[5-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]propanamide |
InChI |
InChI=1S/C24H27ClN6O2S/c1-3-21(32)26-19-9-7-17(8-10-19)23-27-28-24(29(23)2)34-16-22(33)31-13-11-30(12-14-31)20-6-4-5-18(25)15-20/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,32) |
InChI Key |
ROSOZROLRMJADW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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